molecular formula C35H48O9 B611494 Tr-PEG9 CAS No. 1144113-16-5

Tr-PEG9

Cat. No. B611494
M. Wt: 612.76
InChI Key: QMAWPOYSSQJMMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tr-PEG9 is a PEG derivative which may be useful in the development of antibody drug conjugates . It has a trityl protecting group and a terminal hydroxyl group .


Synthesis Analysis

Tr-PEG9 is a PROTAC linker that can be used to synthesize PROTAC molecules. It is also a non-cleavable 9-unit PEG ADC linker that is used in the synthesis of antibody-conjugated drugs (ADCs) .


Molecular Structure Analysis

The molecular formula of Tr-PEG9 is C35H48O9 . It has a molecular weight of 612.8 g/mol . The functional group of Tr-PEG9 is Trityl/Hydroxyl .


Physical And Chemical Properties Analysis

Tr-PEG9 has a molecular weight of 612.8 g/mol . It has a chemical formula of C35H48O9 . The elemental analysis shows that it contains C, 68.61; H, 7.90; O, 23.50 .

Scientific Research Applications

Gene and Drug Delivery Systems

Poly(ethylene glycol) (PEG) and its derivatives, including Tr-PEG9, play a crucial role in gene and drug delivery systems. The interactions of PEG with various biomolecules, such as tRNA, have been extensively studied. PEG and its derivatives show significant potential in enhancing the stability and efficacy of gene delivery systems, as evidenced by their role in transporting miRNA and siRNA in vitro (Froehlich et al., 2012).

Nanotechnology and Nanocarriers

In nanotechnology, Tr-PEG9 derivatives are used in the development of nanocarriers for efficient genome editing and gene regulation. For instance, graphene oxide-PEG-polyethylenimine nanocarriers have shown significant efficacy in delivering CRISPR/Cas9 complexes for genome editing (Yue et al., 2018). This highlights the utility of PEG derivatives in enhancing the delivery and stability of genetic engineering tools.

Nanoparticle-Based Drug and Gene Delivery

PEGylation, the process of coating nanoparticles with PEG, is a key strategy to improve the delivery of drugs and genes. Tr-PEG9 derivatives have been investigated for their role in PEGylating nanoparticles, which helps in evading the immune system and extending the systemic circulation time of these nanoparticles (Suk et al., 2016).

Biomedical Research and Clinical Applications

Tr-PEG9 derivatives are also significant in translational research, bridging the gap between scientific discovery and clinical applications. They play a vital role in optimizing drug discovery and development processes, demonstrating their importance in both academia and the pharmaceutical industry (Hörig & Pullman, 2004).

Biocompatibility and Cellular Interaction

Research into the interaction of Tr-PEG9 derivatives with cellular environments has revealed their potential in enhancing biocompatibility and reducing toxicity. For example, PEG-coated quantum dots have shown minimal impact on cells, indicating their suitability for biomedical applications (Zhang et al., 2006).

Stem Cell Research

In stem cell research, PEG-based extracellular matrices, including Tr-PEG9 derivatives, have been developed for the culture of human embryonic stem cells. These matrices support self-renewal and pluripotency, highlighting the utility of PEG derivatives in regenerative medicine and tissue engineering (Jang et al., 2013).

PCR and Molecular Biology

Tr-PEG9 derivatives are also used in molecular biology, particularly in enhancing the efficiency of PCR (polymerase chain reaction) systems. They have been investigated for their ability to preserve oligonucleotides in "ready-to-use" PCR systems, improving throughput and harmonization in food and feed control applications (Zagon et al., 2012).

Stress Response in Plant Science

In plant science, PEG derivatives are used to mimic osmotic stress in tissue cultures. Studies have shown that Tr-PEG9 derivatives can induce significant changes in gene expression related to stress response and cell cycle regulation in plants (Elmaghrabi et al., 2017).

Safety And Hazards

Tr-PEG9 is intended for research use only, not for human or veterinary use . It is recommended to avoid contact with skin and eyes, avoid inhalation of vapour or mist, and keep away from sources of ignition .

properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-(2-trityloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H48O9/c36-16-17-37-18-19-38-20-21-39-22-23-40-24-25-41-26-27-42-28-29-43-30-31-44-35(32-10-4-1-5-11-32,33-12-6-2-7-13-33)34-14-8-3-9-15-34/h1-15,36H,16-31H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMAWPOYSSQJMMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCOCCOCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H48O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

612.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tr-PEG9

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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